Bacteriocin hiracin-JM79
Description
Overview of Ribosomally Synthesized Antimicrobial Peptides (Bacteriocins)
Bacteriocins are a diverse group of proteinaceous or peptidic toxins that are ribosomally synthesized by bacteria. jst.go.jpwikipedia.org These peptides exhibit antimicrobial properties, typically inhibiting the growth of bacteria that are closely related to the producing strain. jst.go.jpwikipedia.orgsyngulon.com Produced by both Gram-positive and Gram-negative bacteria, bacteriocins play a role in the competition within microbial communities, allowing the producer to thrive in highly competitive polymicrobial environments. nih.govbohrium.com Their synthesis is a natural defense mechanism for bacteria to eliminate competing species. nih.gov The diversity in bacteriocin (B1578144) structures and mechanisms of action provides a broad spectrum of antimicrobial activity, making them a subject of significant scientific interest. nih.gov
Historical Context of Bacteriocin Discovery and Classification
The history of bacteriocins dates back to 1925, when Belgian scientist André Gratia first described the activity of a proteinaceous antimicrobial substance produced by Escherichia coli, which he named colicin. wikipedia.orgsyngulon.commdpi.com This discovery occurred around the same time as the identification of penicillin and bacteriophages. syngulon.com However, for much of the 20th century, bacteriocins received less attention than conventional antibiotics due to challenges in their production and a limited understanding of their biological functions. syngulon.com
As research progressed, a vast number of bacteriocins were identified, necessitating a systematic classification. Initially, bacteriocins from Gram-negative bacteria, like colicins, were categorized based on their molecular weight. wikipedia.orgmdpi.com For the extensively studied bacteriocins from Gram-positive bacteria, particularly Lactic Acid Bacteria (LAB), classification schemes have evolved. A widely accepted system categorizes them into major classes based on their structure, molecular weight, and post-translational modifications. nih.govpjmonline.orgnih.gov
| Class | Description | Examples |
|---|---|---|
| Class I | Known as lantibiotics, these are small (<5 kDa), heat-stable peptides that undergo extensive post-translational modifications, characterized by the presence of unusual amino acids like lanthionine. bohrium.compjmonline.org | Nisin, Mersacidin nih.govpjmonline.org |
| Class II | Small (<10 kDa), heat-stable, non-lanthionine-containing peptides that are not post-translationally modified. bohrium.compjmonline.org This class is further divided into subclasses, with Class IIa being the pediocin-like bacteriocins known for their strong anti-Listeria activity. nih.gov | Pediocin PA-1, Enterocin (B1671362) A, Hiracin-JM79 nih.govmdpi.com |
| Class III | Large (>30 kDa), heat-labile proteins which can be lytic or non-lytic. nih.govbohrium.com Their antimicrobial action is often linked to enzymatic activity that disrupts the bacterial cell wall. nih.gov | Lysostaphin, Helveticin J nih.gov |
| Class IV | Complex bacteriocins that contain lipid or carbohydrate moieties essential for their activity. nih.govbohrium.com | Leuconocin S, Plantaricin S nih.gov |
Introduction to Hiracin-JM79: Discovery and Initial Characterization
Hiracin-JM79 is a specific bacteriocin produced by the bacterium Enterococcus hirae strain DCH5. nih.govuniprot.org This strain was originally isolated from the intestinal contents of wild mallard ducks (Anas platyrhynchos). nih.govoup.com Through detailed analysis, Hiracin-JM79 has been classified as a Class IIa, Sec-dependent bacteriocin. nih.govmdpi.comnih.gov This means it is a small, unmodified peptide that relies on the general secretory (Sec) pathway for its export out of the producer cell. mdpi.comoup.com
The genetic basis for its production has been identified. The structural gene, hirJM79, encodes an initial 74-amino-acid prepeptide. nih.govoup.com This prepeptide includes a 30-amino-acid N-terminal signal peptide that is cleaved during the secretion process, resulting in the final, active mature bacteriocin composed of 44 amino acids. oup.com The molecular mass of the purified Hiracin-JM79 has been determined to be approximately 5093.2 Da. pjmonline.orgoup.com
Initial studies have characterized its antimicrobial spectrum, revealing potent activity against a range of Gram-positive bacteria. uniprot.orgoup.com It has shown inhibitory effects against pathogenic and spoilage bacteria, including various species of Listeria, Enterococcus, Clostridium, Staphylococcus, Lactobacillus, and Pediococcus. pjmonline.orguniprot.org Notably, it does not exhibit activity against Gram-negative bacteria. uniprot.orgoup.com
| Characteristic | Description | Reference |
|---|---|---|
| Producing Organism | Enterococcus hirae DCH5 | nih.govuniprot.org |
| Source of Isolation | Wild Mallard Ducks (Anas platyrhynchos) | nih.govoup.com |
| Bacteriocin Class | Class IIa (Pediocin-like, Sec-dependent) | nih.govmdpi.com |
| Molecular Mass | ~5093.2 Da | pjmonline.orgoup.com |
| Structure | 44 amino acid mature peptide, derived from a 74 amino acid prepeptide | oup.com |
| Antimicrobial Spectrum (Gram-Positive Bacteria) | Listeria spp. (e.g., L. monocytogenes, L. ivanovii) | pjmonline.org |
| Enterococcus spp. (e.g., E. faecium, E. faecalis) | pjmonline.org | |
| Clostridium spp. (e.g., C. tyrobutyricum) | pjmonline.org | |
| Staphylococcus spp. (e.g., S. aureus) | pjmonline.org | |
| Lactobacillus spp. (e.g., L. curvatus, L. sakei) | pjmonline.org | |
| Pediococcus spp. (e.g., P. pentosaceus) | pjmonline.org | |
| Activity against Gram-Negative Bacteria | None observed | uniprot.orgoup.com |
Rationale for Research on Hiracin-JM79: Addressing Microbial Challenges
The rise of antimicrobial resistance (AMR) is a major global health concern, diminishing the effectiveness of conventional antibiotics and creating an urgent need for novel antimicrobial agents. nih.govnih.gov Bacteriocins, including Hiracin-JM79, represent a promising area of research to address this challenge. frontiersin.orgbbrc.in Their mechanisms of action are often distinct from those of traditional antibiotics, and they can be potent against multidrug-resistant (MDR) pathogens. nih.govnih.gov
Research into Hiracin-JM79 is driven by its potential applications in both the food industry and medicine. Its demonstrated ability to inhibit the growth of significant foodborne pathogens, such as Listeria monocytogenes, and spoilage organisms makes it an attractive candidate for use as a natural food preservative. nih.govscielo.brmdpi.com Furthermore, its effectiveness against clinically relevant bacteria, including vancomycin-resistant enterococci (VRE), highlights its therapeutic potential. nih.govnih.gov The targeted, yet potent, antimicrobial activity of Hiracin-JM79 offers a compelling rationale for its continued investigation as a tool to combat pressing microbial challenges. nih.govmdpi.com
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ATYYGNGLYCNKEKCWVDWNQAKGEIGKIIVNGWVNHGPWAPRR |
Origin of Product |
United States |
Origin, Producer Organism, and Ecological Niche of Hiracin Jm79
Identification and Taxonomic Classification of the Hiracin-JM79 Producing Strain
The specific bacterial strain responsible for producing hiracin-JM79 is identified as Enterococcus hirae DCH5. nih.govnih.govnih.govuniprot.org Enterococcus hirae is a species belonging to the genus Enterococcus, a group of lactic acid bacteria. nih.govwikipedia.org The taxonomic classification of this organism highlights its place within the bacterial kingdom, providing context for its metabolic and genetic characteristics.
Table 1: Taxonomic Classification of Enterococcus hirae
| Taxonomic Rank | Classification |
|---|---|
| Domain | Bacteria |
| Phylum | Bacillota |
| Class | Bacilli |
| Order | Lactobacillales |
| Family | Enterococcaceae |
| Genus | Enterococcus |
| Species | E. hirae |
| Strain | DCH5 |
Data sourced from UniProtKB. uniprot.org
The hiracin-JM79 structural gene, denoted as hirJM79, encodes a prepeptide consisting of 74 amino acids. This prepeptide includes a 30-amino-acid signal peptide that is cleaved to yield the mature, active 44-amino-acid bacteriocin (B1578144). nih.govoup.com Adjacent to the structural gene is hiriJM79, a gene that encodes the putative immunity protein, which protects the producer cell from its own bacteriocin. nih.govoup.com
Isolation Source and Environmental Prevalence
The producer strain, Enterococcus hirae DCH5, was first isolated from the intestinal contents of wild mallard ducks (Anas platyrhynchos). nih.govnih.govuniprot.org This discovery points to the gastrointestinal tracts of waterfowl as a key ecological niche for this particular microorganism. While the DCH5 strain is specifically linked to mallard ducks, other strains of Enterococcus hirae have been isolated from the feces of various other animals, including domestic ducks and ostriches, indicating a broader prevalence in avian gut environments. cabidigitallibrary.org The presence of bacteriocin-producing enterococci is not limited to avian sources; different species have been isolated from diverse environments, including fermented foods. researchgate.netmdpi.com
Table 2: Isolation Details of Hiracin-JM79 Producer
| Characteristic | Detail | Source(s) |
|---|---|---|
| Producer Organism | Enterococcus hirae DCH5 | nih.govnih.govasm.org |
| Isolation Source | Intestinal content | nih.gov |
| Specific Host | Wild Mallard Duck (Anas platyrhynchos) | nih.govnih.govuniprot.orgoup.com |
| Ecological Niche | Avian gastrointestinal tract | cabidigitallibrary.org |
Role of Hiracin-JM79 Production in Microbial Ecology and Competition
The production of bacteriocins like hiracin-JM79 is a crucial strategy for microbial survival and dominance within a specific ecological niche. mdpi.com These antimicrobial peptides provide the producer organism with a competitive advantage by inhibiting the growth of or killing closely related bacterial species that compete for the same limited resources. nih.gov This phenomenon is a form of interference competition. frontiersin.org
Hiracin-JM79 exhibits antibacterial activity against a range of Gram-positive bacteria, including species of Listeria, Enterococcus, Clostridium, and Staphylococcus. uniprot.org By producing this bacteriocin, Enterococcus hirae DCH5 can effectively defend its niche within the complex microbial community of the avian gut. nih.gov The bacteriocin can prevent the invasion of other strains into its occupied territory or limit the advancement of neighboring cells, thereby ensuring better access to nutrients and space. nih.gov The ability to produce such toxins is a key factor that shapes the structure and dynamics of microbial communities. mdpi.comnih.gov
Genetic Determinants and Biosynthesis of Bacteriocin Hiracin Jm79
Genomic Localization of the hirJM79 Structural Gene
The genetic determinants for hiracin JM79 are located on a 2838-base pair DNA fragment within Enterococcus hirae DCH5. oup.comnih.gov This fragment houses the structural gene, hirJM79, along with other essential components for the bacteriocin's production and the producing cell's self-protection. oup.comnih.gov The hirJM79 gene itself encodes the precursor of the bacteriocin (B1578144). nih.govnih.gov The organization of these genes suggests a coordinated regulation of bacteriocin synthesis and immunity.
Analysis of the Hiracin-JM79 Gene Cluster and Adjacent Open Reading Frames (ORFs)
Detailed analysis of the 2838-bp DNA fragment has revealed the presence of five putative open reading frames (ORFs). oup.comnih.gov These ORFs are designated as hirJM79, hiriJM79, orfC, orfD, and an incompletely sequenced orfE. oup.com This genetic arrangement is characteristic of bacteriocin production systems in many lactic acid bacteria.
Structural Gene (hirJM79) Analysis: Prepeptide and Mature Peptide Encoding
The first ORF, hirJM79, is the structural gene for hiracin JM79. oup.comnih.gov It codes for a 74-amino-acid prepeptide. nih.govnih.gov This prepeptide consists of two distinct parts: a 30-amino-acid N-terminal signal peptide and a 44-amino-acid mature bacteriocin peptide. nih.govnih.gov The calculated molecular weight of the mature Hiracin JM79 is approximately 5093.7 Da, which closely matches the mass spectrometry data of the purified bacteriocin (5093.2 Da). oup.com
Table 1: Characteristics of the hirJM79 Gene and its Products
| Feature | Description |
| Gene | hirJM79 |
| Encoded Product | Hiracin JM79 prepeptide |
| Prepeptide Length | 74 amino acids |
| Signal Peptide Length | 30 amino acids |
| Mature Peptide Length | 44 amino acids |
| Mature Peptide Molecular Weight | ~5093.7 Da |
Immunity Gene (hiriJM79) Characterization and Mechanism of Producer Protection
Located immediately downstream of the structural gene is the second ORF, hiriJM79, which encodes the putative immunity protein for hiracin JM79. oup.comnih.gov This gene's proximity to hirJM79 is a common feature in bacteriocin operons of lactic acid bacteria. oup.com The HiriJM79 protein is essential for protecting the producing E. hirae DCH5 strain from the antimicrobial action of its own bacteriocin. oup.comnih.gov The co-expression of both hirJM79 and hiriJM79 in other host bacteria has been shown to increase the production of Hiracin JM79, suggesting that the immunity protein helps the host tolerate higher concentrations of the bacteriocin. asm.org The proposed mechanism of immunity involves the HiriJM79 protein interfering with the bacteriocin's ability to form pores in the cell membrane or disrupting its interaction with membrane receptors. asm.org
Accessory Genes and Their Putative Functions (e.g., mobilization proteins, relaxase/mobilization nuclease domain)
Further downstream from the immunity gene, the gene cluster contains additional ORFs with putative accessory functions. oup.com orfC, located about 430 base pairs from hiriJM79, encodes a putative mobilization protein of 129 amino acids. oup.com Overlapping with the end of orfC is orfD, which encodes a 304-amino-acid protein containing a relaxase/mobilization nuclease domain. oup.com These proteins are typically involved in the transfer of genetic material, suggesting that the hiracin JM79 gene cluster may be located on a mobile genetic element, such as a plasmid. oup.comoup.com An incompletely sequenced orfE is also present in this region. oup.com
Table 2: Putative Open Reading Frames in the Hiracin-JM79 Gene Cluster
| ORF | Putative Function | Encoded Protein Size (amino acids) |
| hirJM79 | Bacteriocin structural gene | 74 |
| hiriJM79 | Immunity protein | 95 |
| orfC | Mobilization protein | 129 |
| orfD | Relaxase/mobilization nuclease domain protein | 304 |
| orfE | Hypothetical protein (incompletely sequenced) | N/A |
Biosynthetic Pathway of Hiracin-JM79
Hiracin JM79 is classified as a class II bacteriocin, which means it is a small, heat-stable, non-modified peptide. oup.comnih.gov Its biosynthesis follows a pathway typical for this class of bacteriocins.
Ribosomal Synthesis of the Prepeptide
The synthesis of hiracin JM79 begins with the ribosomal production of the 74-amino-acid prepeptide, as encoded by the hirJM79 gene. oup.comnih.govnih.gov This initial product is biologically inactive. asm.org The presence of the N-terminal signal peptide is crucial for its subsequent processing and secretion from the bacterial cell. oup.comnih.gov This signal peptide directs the prepeptide to the general secretory (Sec) pathway for transport across the cell membrane. oup.comnih.gov During this translocation process, the signal peptide is cleaved off, releasing the active, mature 44-amino-acid hiracin JM79 bacteriocin into the extracellular environment. oup.com
Signal Peptide-Dependent Secretion Mechanism (Sec Pathway)
Hiracin JM79 is classified as a Sec-dependent class II bacteriocin. nih.gov Its externalization from the producer cell, Enterococcus hirae DCH5, relies on the host's general secretory (Sec) pathway. oup.comnih.gov This is in contrast to many other bacteriocins that utilize dedicated ABC-transporter systems for their export. oup.com The Sec pathway is a universally conserved protein translocation system responsible for moving unfolded proteins across the cytoplasmic membrane. nih.govucm.es
The mechanism involves the recognition of an N-terminal signal peptide on the bacteriocin precursor by the components of the Sec machinery. ucm.esmdpi.com The prepeptide is then targeted to a protein-conducting pore in the cell membrane, which is formed by the SecYEG complex. nih.gov The translocation process is energized by the molecular motor ATPase SecA. nih.govucm.es This pathway is not exclusive to hiracin JM79, as other Sec-dependent bacteriocins from lactic acid bacteria include enterocin (B1671362) P, divergicin A, and acidocin B. oup.comoup.com The functionality of this secretion mechanism has been demonstrated through the successful heterologous production and secretion of active HirJM79 in various hosts, including Lactococcus lactis, Lactobacillus sakei, and Pichia pastoris, which rely on their own native Sec systems. nih.govnih.gov
Post-Translational Processing and Maturation (e.g., signal peptide cleavage)
Hiracin JM79 is initially synthesized as a biologically inactive 74-amino-acid prepeptide. oup.comnih.gov This precursor consists of two distinct parts: a 30-amino-acid N-terminal signal peptide and a 44-amino-acid mature bacteriocin peptide. oup.comucm.es The signal peptide, designated SPHirJM79, is essential for guiding the prepeptide to the Sec secretion apparatus. nih.govucm.es
The final step in the maturation of HirJM79 occurs concomitantly with its translocation across the cell membrane. oup.com During the secretion process, the signal peptide is proteolytically cleaved off by a signal peptidase. mdpi.com This cleavage event releases the 44-amino-acid, biologically active mature HirJM79 peptide outside the cell. oup.comoup.com The calculated molecular weight of the mature HirJM79 is 5093.7 Da, which closely matches the mass of the purified bacteriocin as determined by MALDI-TOF mass spectrometry (5093.2 Da). oup.com The structural gene, hirJM79, is the minimum genetic requirement for the production of this active bacteriocin, provided a functional Sec pathway is present in the host. nih.gov
Table 1: Hiracin JM79 Prepeptide Characteristics
| Component | Length (Amino Acids) | Function |
|---|---|---|
| Prepeptide (Pre-HirJM79) | 74 | Complete inactive precursor as encoded by the hirJM79 gene. |
| Signal Peptide (SPHirJM79) | 30 | N-terminal sequence that targets the prepeptide to the Sec secretion pathway. |
Transcriptional Regulation of hirJM79 Expression
The expression of the hirJM79 gene is controlled by specific regulatory sequences located upstream of the coding region. Analysis of the DNA sequence has identified a putative ribosome binding site (RBS) and consensus -10 and -35 promoter regions preceding the ATG start codon. oup.comoup.com These elements are crucial for the initiation of transcription by the RNA polymerase holoenzyme. While the precise mechanisms governing the natural expression of hiracin JM79 are not fully detailed, the presence of these core promoter elements is fundamental for its transcription.
In heterologous expression studies, the native promoter has been replaced to control the production of HirJM79. For instance, the hirJM79 gene has been cloned under the control of the constitutive P32 promoter and the nisin-inducible PNisA promoter in various lactic acid bacteria. nih.govnih.gov These experiments confirm that the structural gene can be effectively expressed when driven by functional promoters, leading to the synthesis and secretion of the active bacteriocin. nih.gov
Table 2: Genetic Determinants of Hiracin JM79
| Gene/Element | Encoded Product/Function | Source |
|---|---|---|
| hirJM79 | Structural gene encoding the 74-amino-acid HirJM79 prepeptide. | oup.comnih.gov |
| hiriJM79 | Putative immunity protein for HirJM79. | oup.comnih.gov |
| Promoter Region | Contains -10 and -35 consensus sequences for initiating transcription. | oup.com |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Bacteriocin hiracin-JM79 (HirJM79) |
| Nisin A |
| Enterocin P |
| Enterocin A |
| Enterocin B |
| Enterocin L50A |
| Enterocin L50B |
| Enterocin Q |
| Enterocin EJ97 |
| Enterocin SE-K4 |
| Enterocin IT |
| Acidocin B |
| Divergicin A |
| Bacteriocin 31 |
| Lactococcin 972 |
| Propionicin T1 |
| Enterolysin A |
| Listeriocin 743A |
| Bacteriocin T8 |
| Pediocin PA-1/AcH |
| Vancomycin |
| Ampicillin |
| Linezolid |
| Chloramphenicol |
| Microcin V |
| Microcin L |
| Microcin N |
| Sakacin A |
| Carnobacteriocin B2 |
| Brochocin-C |
| Colicin V |
| Dysgalacticin |
| Hiracin HM02-04 |
Classification and Structural Characteristics of Bacteriocin Hiracin Jm79
Hierarchical Classification within Bacteriocin (B1578144) Systematics
Hiracin-JM79 is categorized within the broad Class II of bacteriocins, which includes small, heat-stable, non-lanthionine-containing peptides. nih.govresearchgate.netresearchgate.net More specifically, it is a member of the Class IIa subgroup, also known as the pediocin-like bacteriocins. researchgate.netnih.gov This group is renowned for its potent activity against specific pathogens, particularly Listeria monocytogenes. nih.govmdpi.com
A defining characteristic of hiracin-JM79's classification is its mode of secretion. It is a sec-dependent bacteriocin, meaning it is externalized from the cell via the general secretory (Sec) pathway. nih.govresearchgate.net This is noteworthy because most Class IIa bacteriocins are processed and exported by dedicated ABC (ATP-binding cassette) transporters. researchgate.net The precursor peptide of hiracin-JM79 contains a typical N-terminal Sec-type signal peptide that directs it to the Sec translocase for secretion. researchgate.netoup.com
In an alternative classification scheme proposed for enterocins (bacteriocins from Enterococcus species), hiracin-JM79 falls into subclass II.1, which corresponds to the pediocin family of enterocins. researchgate.netnih.gov
Primary Amino Acid Sequence Analysis of Mature Hiracin-JM79
The structural gene, hirJM79, encodes a 74-amino acid precursor peptide. nih.govuniprot.orgebi.ac.uk This prepeptide undergoes proteolytic cleavage, where a 30-amino acid signal peptide is removed from the N-terminus upon secretion. researchgate.netuniprot.org The resulting mature and biologically active hiracin-JM79 is a 44-amino acid peptide. nih.govresearchgate.netuniprot.org The calculated molecular weight of the mature form is approximately 5093.7 Da.
The primary structure of the mature peptide is critical for its function.
Table 1: Amino Acid Sequence of Mature Hiracin-JM79
| Sequence Data |
|---|
| Amino Acid Sequence (Single-Letter Code) |
| TYYGNGLYCNKEKCWVDWNQAKGEIGKIIVNGWVNHGPWAPRR |
| Source: Derived from UniProt Accession: Q0Z8B6 ebi.ac.uk |
Conserved Motifs and Signature Sequences
A hallmark of Class IIa bacteriocins is the presence of a highly conserved N-terminal sequence known as the "pediocin box" or "YGNGV motif". nih.govoup.com Hiracin-JM79 contains a variant of this motif, TYYGNGL . ebi.ac.uk This N-terminal region is cationic and hydrophilic and is fundamentally involved in the bacteriocin's ability to recognize and bind to target cells. mdpi.comoup.com
Based on sequence similarities with other bacteriocins, hiracin-JM79 belongs to a group characterized by the consensus sequence YGNGL(V)xCxKxxCxVxW, where 'x' denotes a variable amino acid residue. oup.com This sequence highlights conserved cysteine residues crucial for structural integrity.
Identical and Homologous Bacteriocins
Sequence analysis has revealed that hiracin-JM79 is identical to two other bacteriocins isolated from different enterococcal strains: Bacteriocin T8 and Bacteriocin 43. These names have been used interchangeably in scientific literature to describe the same peptide. It is also highly homologous to a range of other Class IIa bacteriocins, sharing significant sequence identity, particularly in the conserved N-terminal domain.
Table 2: Bacteriocins Identical or Homologous to Hiracin-JM79
| Relationship | Bacteriocin Name | Producing Organism | Reference(s) |
|---|---|---|---|
| Identical | Bacteriocin T8 | Enterococcus faecium | oup.com |
| Identical | Bacteriocin 43 | Enterococcus faecium | oup.com |
| Homologous | Bacteriocin 31 | Enterococcus faecalis | oup.com |
| Homologous | Enterocin (B1671362) SE-K4 | Enterococcus faecalis | oup.com |
| Homologous | Penocin A | Pediococcus pentosaceus | oup.com |
| Homologous | Carnobacteriocin B2 | Carnobacterium piscicola | oup.com |
Insights into Secondary and Tertiary Structural Features
While the precise three-dimensional structure of hiracin-JM79 has not been experimentally determined by methods like NMR spectroscopy, its structural features can be reliably inferred from its homology with other well-characterized Class IIa bacteriocins and from computational models such as AlphaFold. oup.com
Class IIa bacteriocins typically adopt a well-defined global fold. oup.com The N-terminal half, containing the conserved YGNGV-like motif, forms a three-stranded antiparallel β-sheet structure. oup.com This region is stabilized by a single disulfide bridge formed between two conserved cysteine residues (Cys9 and Cys14 in hiracin-JM79). ebi.ac.uk This β-sheet domain is cationic and hydrophilic. oup.com
In contrast, the C-terminal half is more variable among different Class IIa bacteriocins and is predicted to form an α-helical structure. oup.com This C-terminal domain is largely hydrophobic or amphiphilic, a feature essential for its interaction with the cell membranes of target bacteria. nih.govoup.com The two distinct domains are connected by a flexible hinge region, which allows for conformational freedom. nih.govnih.gov The predicted structure from the AlphaFold database (AF-Q0Z8B6-F1) supports this two-domain architecture with a β-sheet-rich N-terminus and a helical C-terminus.
Structure-Activity Relationships: Mutagenesis and Truncation Studies (Theoretical Framework)
Specific mutagenesis and truncation studies on hiracin-JM79 are not extensively documented in the public literature. However, based on the wealth of research into homologous Class IIa bacteriocins, a clear theoretical framework for its structure-activity relationship can be established. nih.govmdpi.com The bacteriocin exhibits a modular design where different regions perform distinct functions.
The N-terminal domain, with its cationic β-sheet and conserved TYYGNGL motif, is primarily responsible for target recognition and initial binding. nih.govmdpi.com This region interacts specifically with a receptor on the surface of susceptible cells, which has been identified as the mannose phosphotransferase system (man-PTS). mdpi.com Therefore, any mutagenesis studies involving substitutions or deletions within the TYYGNGL sequence would be expected to severely impair or completely abolish the bacteriocin's binding affinity and antimicrobial activity. Similarly, disrupting the N-terminal disulfide bridge would likely destabilize the β-sheet structure, leading to a significant loss of function. mdpi.com
The C-terminal α-helical domain is crucial for the subsequent steps of the bactericidal mechanism. mdpi.com After the N-terminus docks the peptide to the target cell, the hydrophobic or amphiphilic C-terminus is thought to insert into the cell membrane, leading to pore formation and membrane permeabilization. researchgate.netmdpi.com This disruption of the membrane potential and leakage of essential intracellular contents ultimately causes cell death. Truncation studies removing parts of this C-terminal helix would theoretically result in a peptide that can still bind to the target cell but is unable to effectively create pores, thus rendering it non-lethal. The variability in this C-terminal region among different Class IIa bacteriocins is believed to be a major determinant of their individual target cell specificities. mdpi.com
Antimicrobial Spectrum and Efficacy of Bacteriocin Hiracin Jm79
Methodologies for In Vitro Antimicrobial Activity Assessment
The antimicrobial activity of Hiracin-JM79 is primarily evaluated using two main in vitro techniques: agar (B569324) diffusion assays and broth microdilution assays. nih.govnih.govmdpi.com
Agar Diffusion Assays: These methods are often used for initial screening of antimicrobial activity. nih.govmdpi.com
Stab-on-Agar Test: In this method, individual colonies of the producing bacterium are stabbed into an agar plate seeded with a sensitive indicator strain. A clear zone of inhibition around the stab indicates antimicrobial activity. nih.govasm.org
Agar Well Diffusion Test: This technique is widely used to assess the antimicrobial activity of extracts or purified compounds. nih.gov A well is created in an agar plate inoculated with the target microorganism, and a specific volume of the Hiracin-JM79 solution is placed in the well. The diameter of the resulting inhibition zone around the well is measured to determine the extent of antimicrobial activity. nih.govucm.es
Broth Microdilution Assays: These are quantitative methods used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent. mdpi.comprotocols.io
Microtiter Plate Assay (MPA): This method involves preparing serial dilutions of Hiracin-JM79 in a 96-well microtiter plate. nih.govprotocols.io Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is defined as the lowest concentration of the bacteriocin (B1578144) that visibly inhibits the growth of the microorganism after a specific incubation period. nih.govfrontiersin.org The growth inhibition can be measured spectrophotometrically. nih.gov
Minimum Bactericidal Concentration (MBC) Determination: Following the MIC test, the MBC can be determined by subculturing the contents of the wells that show no visible growth onto fresh agar plates. mdpi.com The MBC is the lowest concentration that results in the death of the vast majority of the initial bacterial inoculum. mdpi.com
One bacteriocin unit (BU) is often defined as the reciprocal of the highest dilution of the bacteriocin that causes 50% growth inhibition compared to a control culture without the bacteriocin. nih.gov
Spectrum of Inhibitory Activity Against Target Microorganisms
Hiracin-JM79, a class IIa bacteriocin, demonstrates a significant and targeted spectrum of inhibitory activity, primarily against Gram-positive bacteria. nih.govnih.govresearchgate.net
Efficacy Against Gram-Positive Bacteria (e.g., Listeria monocytogenes, Enterococcus species, Staphylococcus aureus)
Hiracin-JM79 exhibits potent activity against a range of Gram-positive bacteria, making it a subject of interest for various applications. nih.govresearchgate.netnih.gov Its effectiveness has been documented against several clinically significant pathogens.
Listeria monocytogenes : Hiracin-JM79 has shown pronounced antilisterial activity. nih.govcit.ie This is a key characteristic, as L. monocytogenes is a foodborne pathogen of major concern. nih.gov Studies have demonstrated that Hiracin-JM79 can effectively inhibit the growth of this bacterium. researchgate.net
Enterococcus species : The bacteriocin is highly active against various enterococcal species, including Enterococcus faecalis and Enterococcus faecium. nih.govnih.govasm.org These species are notable for their increasing antibiotic resistance. epa.gov Research has shown that Hiracin-JM79, often in combination with other bacteriocins like Enterocin (B1671362) A and Enterocin P, can effectively inhibit a wide array of enterococci. asm.org
Staphylococcus aureus : Hiracin-JM79 has also demonstrated inhibitory activity against Staphylococcus aureus. nih.govnews-medical.net This includes methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. researchgate.netfrontiersin.org
The inhibitory spectrum of Hiracin-JM79 also extends to other Gram-positive bacteria such as Lactobacillus helveticus and Lactobacillus curvatus. oup.com
Efficacy Against Vancomycin-Resistant Enterococci (VRE) Strains
A significant aspect of Hiracin-JM79's antimicrobial profile is its effectiveness against vancomycin-resistant enterococci (VRE), which pose a serious threat in hospital settings. epa.govnih.gov
Hiracin-JM79 has demonstrated potent activity against both vancomycin-resistant Enterococcus faecium and Enterococcus faecalis. nih.govasm.orgepa.gov This makes it a promising candidate for combating these multidrug-resistant pathogens. nih.gov Engineered probiotics designed to produce Hiracin-JM79, along with other enterocins, have been shown to significantly reduce VRE populations in laboratory settings and in mouse models. nih.govepa.govaiche.org Studies have shown that a combination of bacteriocins, including Hiracin-JM79, can be more effective than single peptides in targeting VRE. nih.govasm.org
Limited or Absence of Activity Against Gram-Negative Bacteria (General Bacteriocin Principle)
In line with the general principle for most bacteriocins produced by Gram-positive bacteria, Hiracin-JM79 has limited or no activity against Gram-negative bacteria. nih.gov The outer membrane of Gram-negative bacteria acts as a formidable barrier, preventing bacteriocins from reaching their target sites on the cytoplasmic membrane. nih.gov While some bacteriocins from Gram-negative bacteria, known as microcins, are effective against other Gram-negative strains, those from Gram-positive bacteria are typically not. frontiersin.org Some studies have explored the use of chelating agents or other treatments to disrupt the outer membrane of Gram-negative bacteria, thereby sensitizing them to bacteriocins, but this is not an inherent property of the bacteriocin itself. nih.gov
Modes of Inhibition: Bactericidal vs. Bacteriostatic Effects
Research indicates that Hiracin-JM79 primarily exhibits a bactericidal mode of action against susceptible target organisms. researchgate.net This means that it actively kills the bacterial cells rather than simply inhibiting their growth (bacteriostatic). The bactericidal effect is often characterized by causing cell lysis. researchgate.net
For instance, a bacteriocin designated Hiracin HM02-04, produced by an Enterococcus hirae strain and showing similarities to Hiracin-JM79, was found to have a bactericidal mode of action against VRE, leading to cell lysis. researchgate.net This lethal action is a key attribute for potential therapeutic applications, as it leads to the direct elimination of the pathogen. researchgate.net In contrast, some other bacteriocins may only exhibit bacteriostatic effects, particularly at lower concentrations. researchgate.net
Factors Influencing Hiracin-JM79 Activity (in vitro conditions, e.g., pH, temperature)
The antimicrobial activity of Hiracin-JM79 can be influenced by several in vitro conditions, most notably pH and temperature.
pH : The production and activity of bacteriocins, including those from Enterococcus hirae, are significantly affected by the pH of the environment. nih.gov For example, a bacteriocin produced by E. hirae ST57ACC showed detectable production after 9 hours of growth when the pH decreased from 6 to 4. nih.gov Another novel bacteriocin from E. hirae, Hiracin HM02-04, was found to be stable over a wide pH range of 3 to 9. researchgate.net
Temperature : Temperature also plays a crucial role in both the production and stability of bacteriocin activity. Hiracin HM02-04, for instance, demonstrated high thermal stability, retaining its activity even after being heated to 121°C for 15 minutes. researchgate.net
The composition of the growth medium can also influence bacteriocin production and, consequently, its apparent activity. nih.gov
Synergistic and Antagonistic Interactions with Other Antimicrobial Agents
The efficacy of bacteriocin hiracin-JM79 can be significantly influenced by the presence of other antimicrobial agents. Research into these interactions has revealed both synergistic and antagonistic relationships, which are crucial for the potential development of combined antimicrobial strategies.
Synergistic Effects with Other Bacteriocins
Studies have demonstrated that combining hiracin-JM79 with other class IIa bacteriocins, such as enterocin A and enterocin P, results in a substantial increase in antimicrobial activity. This synergistic effect has been observed against a range of pathogenic bacteria, including various strains of Enterococcus faecalis and multidrug-resistant Enterococcus faecium. science.govresearchgate.netresearchgate.net
In one study, a cocktail containing enterocin A, enterocin P, and hiracin-JM79 was shown to be more effective than the individual peptides. researchgate.net Another research effort engineered Lactococcus lactis to produce all three bacteriocins—enterocin A, hiracin-JM79, and enterocin P. The supernatant from this engineered strain exhibited significantly higher antimicrobial activity against several E. faecalis and E. faecium indicator strains compared to supernatants containing individual bacteriocins, highlighting a clear synergistic action. science.gov
The antimicrobial activity of the triple bacteriocin combination produced by the engineered Lactococcus lactis is detailed in the table below.
| Indicator Strain | Antimicrobial Activity (BU/mL) |
| E. faecalis V583 | 41 (±4) |
| E. faecalis CH116 | 50 (±18) |
| E. faecalis OG1RF | 68 (±21) |
| E. faecalis JH2-2 | 54 (±11) |
| E. faecium 6 | 224 (±88) |
| E. faecium 7a | 106 (±34) |
| E. faecium 8 | 185 (±64) |
| E. faecium 10 | 128 (±42) |
| E. faecium 11 | 148 (±51) |
| E. faecium 12 | 192 (±72) |
| E. faecium E135 | 98 (±27) |
| E. faecium C68 | 112 (±39) |
| E. faecium L48 | 160 (±58) |
| E. faecium VRE 8-E9 | 210 (±79) |
| E. faecium VRE 9-F6 | 176 (±63) |
| Data sourced from Borrero et al. (2014). science.gov |
Furthermore, research into the co-production of hiracin-JM79 with other bacteriocins has shown promising results. The co-production of hiracin-JM79 with nisin A in Lactococcus lactis and with enterocin P in Enterococcus faecium has been successfully achieved. nih.gov Since nisin A is particularly effective against clostridia and their spores, while hiracin-JM79 has a broad-spectrum activity that includes anti-listerial properties, recombinant strains producing both could have significant biotechnological applications in the food industry due to this antagonistic synergy. nih.gov
While direct Fractional Inhibitory Concentration (FIC) index values for hiracin-JM79 combinations are not extensively documented in the reviewed literature, studies on similar enterocins provide a strong indication of the potential for synergy. For instance, the combination of enterocins A and P with other enterocins like L50A and L50B has demonstrated synergistic and partial synergistic effects against Clostridium perfringens. nih.gov The FIC index, a measure of the interaction between two antimicrobial agents, was calculated for various enterocin combinations, with results supporting the enhanced antimicrobial activity when these bacteriocins are used together. nih.gov
The table below shows the FIC index values for combinations of various enterocins against Clostridium perfringens MLG3111, illustrating the concept of synergy and partial synergy.
| Combination | FIC Index | Effect |
| Compound A | Compound B | |
| L50A | L50B | 0.56 |
| Enterocin A | L50A | 0.37 |
| Enterocin A | L50B | 0.50 |
| Enterocin A | Enterocin B | 0.56 |
| Enterocin B | L50A | 0.56 |
| Enterocin B | L50B | 0.62 |
| Enterocin P | L50A | 0.05 |
| Enterocin P | L50B | 0.15 |
| Data sourced from a study on synthetic enterocins, which includes a discussion of hiracin-JM79 in the context of combined antimicrobial action. nih.gov |
Interactions with Conventional Antibiotics
The potential for synergistic interactions between hiracin-JM79 and conventional antibiotics is an area of active research. The use of bacteriocins in combination with antibiotics could potentially reduce the required antibiotic dosage, thereby minimizing side effects and slowing the development of antibiotic resistance.
One study explored the combination of a bacteriocin cocktail, including hiracin-JM79, with several common antibiotics to prevent the regrowth of E. faecium. This approach suggests that hiracin-JM79, as part of a multi-bacteriocin formulation, could play a role in combination therapies with traditional antibiotics.
Molecular Mechanisms of Action and Cellular Targets of Hiracin Jm79
Interaction with Bacterial Cell Membranes
The primary target of Hiracin-JM79 is the cytoplasmic membrane of susceptible bacteria. Unlike antibiotics that may target intracellular processes, Hiracin-JM79's activity is executed at the cell envelope, leading to rapid bactericidal effects. The interaction is a multi-step process that begins with the bacteriocin (B1578144) binding to the target cell surface, followed by its insertion into the membrane, which compromises its structural and functional integrity.
A hallmark of class IIa bacteriocins, including Hiracin-JM79, is their ability to form pores in the cytoplasmic membranes of target cells. asm.org This action is contingent upon the initial binding to a specific receptor on the cell surface. Following receptor recognition, the bacteriocin undergoes conformational changes that facilitate its insertion into the lipid bilayer. asm.org This insertion leads to the formation of hydrophilic pores or channels. asm.orgnih.gov
These pores disrupt the semipermeable nature of the bacterial membrane, making it permeable to ions and other small molecules. mdpi.com The process of permeabilization effectively compromises the cell's ability to maintain its internal environment, leading to a loss of essential molecules and an uncontrolled influx of extracellular substances. biorxiv.org The formation of these pores is a critical step in the bactericidal cascade initiated by Hiracin-JM79. asm.org
The formation of pores by Hiracin-JM79 leads to the rapid dissipation of the target cell's membrane potential. asm.org The bacterial cytoplasmic membrane maintains a proton motive force (PMF), which consists of a transmembrane electrical potential and a pH gradient. This energy is vital for essential cellular processes, including ATP synthesis, nutrient transport, and motility.
By creating channels for ion movement, Hiracin-JM79 causes an uncontrolled efflux of intracellular ions, such as potassium (K+), and an influx of extracellular ions. This leakage of ions neutralizes the charge separation across the membrane, leading to a collapse of the membrane potential. The disruption of ion homeostasis is a catastrophic event for the cell, as it can no longer regulate its internal ionic concentration, leading to osmotic instability and the cessation of energy-dependent functions. biorxiv.org
Specificity of Target Cell Recognition
The antimicrobial activity of Hiracin-JM79 is not indiscriminate; it exhibits a high degree of specificity for certain bacterial species. This selectivity is determined by the presence of a specific receptor on the surface of the target cell. The interaction between the bacteriocin and its receptor is a crucial first step that dictates the susceptibility of a bacterium to Hiracin-JM79.
Research has unequivocally identified the mannose phosphotransferase system (Man-PTS) as the specific receptor for Hiracin-JM79 and other class IIa bacteriocins. asm.orgnih.gov The Man-PTS is a multi-protein complex responsible for the transport and phosphorylation of sugars like mannose and glucose across the bacterial cell membrane. mdpi.com It is a crucial system for carbohydrate metabolism in many bacteria, particularly within the Firmicutes phylum. asm.org
The specificity of Hiracin-JM79 is therefore directly linked to the presence and specific structure of the Man-PTS in a given bacterium. semanticscholar.org Bacteria that lack this system or possess a variant with a different structure are resistant to the bacteriocin's action. asm.org
Table 1: Components of the Mannose Phosphotransferase System (Man-PTS) Involved in Bacteriocin Recognition
| Component | Location | Function in Sugar Transport | Role in Bacteriocin Recognition |
| EIIA | Cytoplasm | Accepts phosphoryl group from HPr and transfers it to EIIB. | Indirectly involved; part of the overall complex. |
| EIIB | Cytoplasm/Membrane-associated | Accepts phosphoryl group from EIIA and transfers it to the incoming sugar. | Part of the functional receptor complex. |
| EIIC | Integral Membrane Protein | Forms the transmembrane channel for sugar translocation. | Contains the primary binding site for Hiracin-JM79, specifically in an extracellular loop. asm.org |
| EIID | Integral Membrane Protein | Works in conjunction with EIIC to form the transport pore. | Contributes to the overall structure of the receptor complex. |
This table provides an interactive overview of the Man-PTS components and their roles.
The binding of Hiracin-JM79 to the Man-PTS is a highly specific molecular interaction. Studies on class IIa bacteriocins have pinpointed an extracellular loop of the membrane-spanning MptC (EIIC) protein as the primary determinant for target recognition. asm.org The amino acid sequence and structure of this loop are critical for the initial docking of the bacteriocin.
Upon binding to the Man-PTS receptor, Hiracin-JM79 is believed to undergo a significant conformational change. asm.org This structural rearrangement is essential for the subsequent steps of its mechanism, including its insertion into the cell membrane to form pores. The receptor itself may also experience conformational shifts upon bacteriocin binding, which could facilitate the membrane insertion process.
Downstream Cellular Effects (e.g., solute leakage, inhibition of macromolecular synthesis, cell lysis)
The initial interaction and membrane disruption by Hiracin-JM79 trigger a series of secondary, lethal effects within the target cell.
Solute Leakage: The pores formed in the membrane lead to the immediate and uncontrolled leakage of small cytoplasmic solutes, including ions, amino acids, and ATP. asm.org This rapid loss of essential molecules disrupts cellular metabolism and homeostasis.
Inhibition of Macromolecular Synthesis: The dissipation of the proton motive force and the leakage of ATP, the cell's primary energy currency, lead to a swift halt in energy-intensive processes. This includes the synthesis of macromolecules such as proteins, DNA, and RNA, as the cellular machinery is deprived of the necessary energy and building blocks. rsc.org
Cell Lysis: The extensive damage to the cell membrane and the disruption of osmotic balance ultimately lead to cell lysis. researchgate.net The influx of water into the cell, driven by the osmotic gradient that the compromised membrane can no longer maintain, causes the cell to swell and eventually burst. nih.gov This lytic event represents the final stage of the bactericidal action of Hiracin-JM79. researchgate.netmdpi.com
Table 2: Sequence of Events in Hiracin-JM79's Mechanism of Action
| Step | Event | Cellular Location | Consequence |
| 1 | Recognition & Binding | Outer surface of the cell membrane | Hiracin-JM79 docks onto the Man-PTS receptor. asm.org |
| 2 | Membrane Insertion | Cytoplasmic Membrane | Bacteriocin undergoes conformational change and inserts into the lipid bilayer. |
| 3 | Pore Formation | Cytoplasmic Membrane | Hydrophilic channels are formed, leading to membrane permeabilization. asm.org |
| 4 | Depolarization | Cytoplasmic Membrane | Rapid efflux of K+ ions and collapse of membrane potential. asm.org |
| 5 | Metabolic Arrest | Cytoplasm | ATP synthesis and other energy-dependent processes cease. |
| 6 | Cell Lysis | Whole Cell | Loss of osmotic control leads to cell rupture and death. researchgate.net |
This interactive table outlines the step-by-step process of Hiracin-JM79's bactericidal activity.
Microbial Resistance to Bacteriocin Hiracin Jm79
Genetic Basis of Resistance Development (e.g., mutations in Man-PTS)
The development of acquired resistance to hiracin-JM79 and its class IIa counterparts is rooted in specific genetic mutations that affect the functionality or expression of the Man-PTS receptor. microbiologyresearch.org The Man-PTS complex, which serves as the bacteriocin's target, is encoded by the mptACD operon. microbiologyresearch.org
High-level resistance is consistently linked to mutations that lead to a dramatic reduction in the expression of this operon. These mutations can occur directly within the mpt genes themselves or in genes that regulate their expression. microbiologyresearch.orgnih.gov A key regulator is a σ⁵⁴-dependent transcriptional activator known as ManR. nih.govmicrobiologyresearch.org Mutations within the manR gene have been shown to severely deplete the expression of the Man-PTS genes, resulting in a phenotype that is highly resistant to class IIa bacteriocins. nih.govmicrobiologyresearch.org
Therefore, the primary genetic event leading to resistance is the selection of spontaneous mutants with defects in the ManR-σ⁵⁴ regulatory pathway or the mpt structural genes. nih.govmicrobiologyresearch.org This singular, prevalent mechanism appears to be responsible for high-level resistance across different strains of Listeria monocytogenes, irrespective of the specific class IIa bacteriocin (B1578144) used for selection. microbiologyresearch.org
Table 1: Genes Associated with Resistance to Class IIa Bacteriocins
| Gene/Operon | Function | Role in Resistance |
|---|---|---|
| mptACD | Encodes the subunits of the mannose-specific PTS (Man-PTS), the bacteriocin receptor. microbiologyresearch.org | Mutations or downregulation leads to a lack of functional receptors on the cell surface, preventing bacteriocin binding and conferring high-level resistance. nih.govmicrobiologyresearch.org |
| manR | Encodes a transcriptional activator protein that, in conjunction with the σ⁵⁴ factor, controls the expression of the mptACD operon. nih.govmicrobiologyresearch.org | Mutations in manR lead to significantly reduced expression of the Man-PTS, resulting in a highly resistant phenotype. nih.gov |
Phenotypic Adaptations and Fitness Costs Associated with Resistance
The genetic mutations that confer resistance to hiracin-JM79, primarily by disrupting the Man-PTS system, are not without consequences for the bacterial cell. The Man-PTS is a primary system for the uptake and phosphorylation of mannose and glucose, essential sugars for bacterial metabolism. nih.gov Consequently, its downregulation or inactivation forces the cell to adapt its metabolic processes, which often incurs a biological "fitness cost". nih.govnih.gov
Research on class IIa bacteriocin-resistant Listeria monocytogenes has demonstrated these fitness costs. In laboratory settings, resistant phenotypes were found to have a significantly lower growth rate compared to their bacteriocin-sensitive parent strains when grown in monoculture without the bacteriocin present. nih.gov When grown together in co-culture, the resistant strains were unable to compete effectively and were outcompeted by the sensitive strains. nih.gov This suggests that in an environment devoid of the bacteriocin, the resistant mutants are at a competitive disadvantage. nih.gov
Another study quantified the fitness cost in pediocin-resistant mutants, showing a reduction in the maximum specific growth rate to as low as 44% of the wild-type strain. nih.gov This reduced growth efficiency is a direct phenotypic consequence of the mutations conferring resistance. nih.gov However, it has been noted that these fitness costs, while significant in nutrient-rich laboratory media, might be less pronounced in more complex environments like certain food matrices. nih.gov Despite the cost, the resistance phenotype can be stable, persisting even after numerous growth cycles in the absence of the bacteriocin. nih.govnih.gov
**Table 2: Fitness Costs of Class IIa Bacteriocin Resistance in *Listeria monocytogenes***
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Growth Rate (Monoculture) | Resistant phenotype exhibits a lower growth rate than the sensitive phenotype. | Resistance incurs a significant cost to basic metabolic fitness. | nih.gov |
| Competitive Fitness (Co-culture) | Resistant strains are outcompeted by sensitive strains and unable to invade the population. | Resistant strains are at a competitive disadvantage in the absence of bacteriocin selection pressure. | nih.gov |
| Maximum Specific Growth Rate | Pediocin-resistant mutants showed reductions down to 44% of the wild-type's growth rate. | The underlying genetic changes directly impair the cell's metabolic efficiency. | nih.gov |
Strategies for Overcoming or Preventing Resistance (e.g., combinatorial approaches)
Given that resistance to hiracin-JM79 can develop through a single, prevalent mechanism (inactivation of the Man-PTS), strategies are needed to mitigate this issue. microbiologyresearch.org Combinatorial approaches, using hiracin-JM79 with other antimicrobial agents, represent a promising strategy. mdpi.commdpi.com The rationale is to target the bacteria with multiple mechanisms of action simultaneously, thereby reducing the probability that a single mutation can confer resistance to the entire treatment. mdpi.com
One approach is the combination of different bacteriocins. A study demonstrated the successful co-production of hiracin-JM79 with nisin A (a class I bacteriocin) and enterocin (B1671362) P (another class IIa bacteriocin). nih.govnih.gov Nisin functions by binding to Lipid II, a precursor in cell wall synthesis, a completely different target than the Man-PTS used by hiracin-JM79. A bacterial mutant resistant to hiracin-JM79 via Man-PTS modification would likely remain sensitive to nisin. Using such combinations could create a synergistic or additive effect and broaden the antimicrobial spectrum. nih.govnih.gov
Another strategy is to combine hiracin-JM79 with conventional antibiotics. mdpi.commdpi.com The pore-forming action of hiracin-JM79 on the cell membrane could potentially increase the permeability of the cell to other antibiotics, thereby revitalizing the efficacy of older drugs to which bacteria may have developed resistance. mdpi.commdpi.com Synergistic effects have been observed when bacteriocins are combined with antibiotics like penicillin G against resistant pathogens. mdpi.com
Furthermore, combining bacteriocins with natural phytochemicals, such as curcumin (B1669340) and cinnamaldehyde, has been shown to synergistically enhance antibacterial and anti-biofilm activity against resistant clinical strains. nih.govdaneshyari.com These compounds can disrupt bacterial membranes or other cellular functions, complementing the action of the bacteriocin. nih.govdaneshyari.com Such multi-pronged attacks make it significantly more difficult for bacteria to develop resistance and offer a robust method for controlling pathogenic bacteria. mdpi.com
Biotechnological Production and Engineering of Bacteriocin Hiracin Jm79
Native Production Challenges and Limitations
The native production of hiracin-JM79 by its natural producer, Enterococcus hirae DCH5, is fraught with several challenges that limit its large-scale and cost-effective production for commercial applications. A primary limitation is the relatively low yield of the bacteriocin (B1578144) obtained from the fermentation of the wild-type strain. mdpi.com This low productivity can be attributed to complex and tightly regulated biosynthetic pathways in the native host. mdpi.com
Heterologous Expression Systems for Enhanced Production
To overcome the limitations of native production, researchers have explored various heterologous expression systems to enhance the yield and facilitate the purification of hiracin-JM79. nih.govnih.gov These systems offer the potential for higher production levels in hosts that are generally recognized as safe (GRAS) and are more amenable to industrial-scale fermentation. nih.gov The choice of the expression host and vector is crucial for achieving high yields of biologically active bacteriocin.
Expression in Lactic Acid Bacteria (LAB) Hosts (e.g., Lactococcus lactis, Lactobacillus sakei, Enterococcus faecium, Enterococcus faecalis)
Lactic acid bacteria are attractive hosts for the production of hiracin-JM79 due to their GRAS status and their ability to secrete proteins efficiently. nih.gov The structural gene for hiracin-JM79 (hirJM79) has been successfully cloned and expressed in several LAB hosts, including Lactococcus lactis, Lactobacillus sakei, Enterococcus faecium, and Enterococcus faecalis. nih.govnih.gov In these systems, the hirJM79 gene, sometimes along with its immunity gene (hiriJM79), has been placed under the control of different promoters to drive its expression. nih.govnih.gov
Studies have shown that all recombinant LAB strains were capable of producing larger quantities of hiracin-JM79 compared to the native producer, E. hirae DCH5. nih.govnih.gov For instance, recombinant L. lactis strains produced 3.0- to 7.8-fold higher amounts of the bacteriocin. nih.gov However, a notable challenge observed in some recombinant LAB hosts was that the antimicrobial activity of the produced hiracin-JM79 was lower than what would be predicted from the quantity of the protein produced. mdpi.comnih.govnih.gov Despite this, the synthesis, processing, and secretion of hiracin-JM79 were found to be efficient in these recombinant LAB strains. nih.govnih.gov
Expression in Yeast Systems (e.g., Pichia pastoris)
The methylotrophic yeast Pichia pastoris is a well-established and powerful expression system for the production of recombinant proteins, including bacteriocins. nih.govresearchgate.net For the production of hiracin-JM79 in P. pastoris, the gene encoding the mature bacteriocin was cloned into the pPICZαA expression vector. nih.govnih.gov This vector facilitates the secretion of the recombinant protein into the culture medium, which simplifies downstream purification.
The expression in P. pastoris is typically under the control of a strong, inducible promoter, such as the alcohol oxidase 1 (AOX1) promoter, which is induced by methanol. nih.gov The recombinant P. pastoris X-33 strain was shown to successfully produce and secrete biologically active hiracin-JM79 into the supernatant. nih.govnih.gov The secreted bacteriocin exhibited antimicrobial activity against the indicator strain E. faecium T136. researchgate.net This demonstrates the feasibility of using yeast systems for the production of functional hiracin-JM79, offering an alternative to bacterial hosts with the potential for high-level, scalable production. haw-hamburg.demdpi.com
Expression in Other Bacterial Hosts (e.g., Escherichia coli)
Escherichia coli is a widely used host for recombinant protein expression due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and engineered strains. frontiersin.org While not a food-grade organism, E. coli can be a valuable tool for the high-level production of bacteriocins for research and non-food applications. The expression of hiracin-JM79 in E. coli has been demonstrated, relying on the fact that it is a Sec-dependent bacteriocin and can be exported by the E. coli Sec pathway. frontiersin.org This allows for the production of the mature bacteriocin without its dedicated secretion machinery. frontiersin.org Engineered E. coli Nissle 1917 has been used to produce and secrete hiracin-JM79, among other antimicrobial peptides, to specifically target and kill Enterococcus species. scienceopen.com
Optimization Strategies for Hiracin-JM79 Yield and Activity in Recombinant Systems (e.g., promoter selection, codon optimization)
Several strategies have been employed to optimize the yield and activity of hiracin-JM79 in heterologous hosts. The selection of a suitable promoter is a key factor in achieving high-level expression. Both constitutive and inducible promoters have been used to drive the expression of the hirJM79 gene in LAB. nih.govnih.gov For example, the constitutive P32 promoter in the pMG36c plasmid and the nisin-inducible PNisA promoter in the pNZ8048 plasmid have been successfully used in L. lactis. nih.govnih.gov The inducible system allows for the separation of cell growth from protein production, which can be advantageous in preventing any potential toxicity of the bacteriocin to the host cells.
Another important consideration is the co-expression of the hiracin-JM79 immunity gene (hiriJM79). nih.govnih.gov In some cases, the inclusion of the immunity gene has been shown to result in higher production of the bacteriocin, suggesting that it may protect the host cells from the antimicrobial activity of the produced hiracin-JM79. nih.gov Furthermore, the choice of the host strain itself can significantly impact the final yield and activity of the bacteriocin. Different LAB strains have shown varying efficiencies in producing and secreting active hiracin-JM79. nih.govnih.gov While not explicitly detailed for hiracin-JM79 in the provided context, codon optimization is a general and powerful strategy to enhance protein expression in heterologous hosts by adapting the codon usage of the target gene to that of the expression host.
Bioengineering of Producing Strains for Targeted Applications
Bioengineering of the hiracin-JM79 producing strains can tailor their properties for specific applications. A significant approach has been the co-production of hiracin-JM79 with other bacteriocins to broaden the antimicrobial spectrum. For instance, recombinant L. lactis DPC5598 has been engineered to co-produce hiracin-JM79 and nisin A. nih.govnih.gov Similarly, E. faecium L50/14-2 has been modified to co-produce hiracin-JM79 and enterocin (B1671362) P. nih.govnih.gov This strategy can be particularly effective in targeting a wider range of pathogenic and spoilage microorganisms in food preservation or clinical settings.
Furthermore, the expression of hiracin-JM79 can be engineered as part of a multi-pronged approach to combat antibiotic-resistant bacteria. For example, E. coli Nissle 1917, a probiotic strain, has been engineered to simultaneously produce hiracin-JM79 along with enterocin A and enterocin B. scienceopen.com This engineered probiotic demonstrated the ability to significantly reduce the levels of both E. faecium and E. faecalis in a mouse model of VRE colonization, highlighting the potential for targeted delivery of hiracin-JM79 to the gut microbiome. scienceopen.com
| Host Organism | Expression Vector | Promoter | Key Findings |
| Lactococcus lactis | pMG36c, pNZ8048 | P32 (constitutive), PNisA (inducible) | Produced 3.0- to 7.8-fold more hiracin-JM79 than the native strain. nih.gov |
| Lactobacillus sakei | pMG36c | P32 (constitutive) | Successful production and secretion of active hiracin-JM79. nih.gov |
| Enterococcus faecium | pMG36c | P32 (constitutive) | Co-production of hiracin-JM79 and enterocin P was achieved. nih.gov |
| Enterococcus faecalis | pMG36c | P32 (constitutive) | Demonstrated heterologous production of hiracin-JM79. nih.gov |
| Pichia pastoris | pPICZαA | AOX1 (methanol-inducible) | Secreted biologically active hiracin-JM79 into the culture medium. nih.govresearchgate.net |
| Escherichia coli | Not specified | Not specified | Capable of exporting hiracin-JM79 via its Sec pathway. frontiersin.org |
Potential Non Clinical Applications and Future Research Avenues for Bacteriocin Hiracin Jm79
Food Biopreservation Applications
The utility of bacteriocins as natural food preservatives is an area of active research, offering a potential alternative to synthetic chemical preservatives. Hiracin-JM79, with its documented antimicrobial activity, presents a promising candidate for enhancing food safety and extending shelf life. asm.orgnih.gov
Control of Foodborne Pathogens (e.g., Listeria monocytogenes)
Hiracin-JM79 has demonstrated a broad spectrum of activity, notably against the significant foodborne pathogen Listeria monocytogenes. asm.orgnih.gov This bacterium is a major concern in the food industry due to its ability to grow at refrigeration temperatures and cause severe illness in vulnerable populations. The antimicrobial action of hiracin-JM79 against Listeria suggests its potential as a biopreservative agent to inhibit the growth of this pathogen in various food products. uniprot.org While the specific efficacy in food matrices requires further detailed investigation, its inherent anti-listerial properties are a key driver for its consideration in food safety applications. nih.gov
Application in Dairy and Meat Products
The control of pathogenic and spoilage microorganisms is a critical challenge in the dairy and meat industries. Bacteriocins are being explored as a natural means to improve the safety of these products. Although specific studies detailing the application of purified hiracin-JM79 in dairy and meat products are limited, the producing organism, Enterococcus hirae, has been identified in fermented meat products. The broad inhibitory spectrum of hiracin-JM79, which includes bacteria commonly associated with spoilage and safety concerns in these food categories, indicates a potential for its use as a protective culture or a purified antimicrobial. asm.orgnih.gov Further research is necessary to determine its effectiveness, stability, and sensory impact in specific dairy and meat systems.
Agricultural and Veterinary Applications
Beyond food preservation, the antimicrobial characteristics of bacteriocins like hiracin-JM79 suggest potential roles in agriculture and animal health. These applications aim to reduce the reliance on conventional antibiotics and promote animal well-being. nih.gov
Use as Probiotics or Feed Additives in Animal Models (excluding direct human treatment)
The concept of using beneficial bacteria and their metabolic products, such as bacteriocins, as probiotics or feed additives is gaining traction in animal husbandry. While direct in-vivo studies on hiracin-JM79 as a feed additive are not extensively documented, the general application of bacteriocin-producing probiotics in animal feed has been explored to enhance gut health and performance. The ability of hiracin-JM79 to inhibit certain gut pathogens could theoretically contribute to a healthier intestinal environment in livestock. However, dedicated animal trials are required to substantiate these potential benefits and to evaluate effects on growth performance and feed efficiency.
Modulation of Animal Gut Microbiota
The composition of the gut microbiota plays a crucial role in animal health, influencing digestion, immunity, and resistance to pathogens. nih.govnih.gov Bacteriocins can selectively alter the microbial composition of the gut. By targeting specific bacterial populations, hiracin-JM79 could potentially modulate the gut microbiota, favoring the proliferation of beneficial microorganisms while suppressing undesirable ones. The precise impact of hiracin-JM79 on the complex gut ecosystem of different animal species is an area that warrants future investigation through metagenomic and metabolomic studies. nih.gov
Control of Bacterial Infections in Animals (e.g., mastitis)
Bovine mastitis is a prevalent and economically significant disease in dairy cattle, often caused by bacterial pathogens. nih.gov There is a growing interest in finding alternatives to traditional antibiotic treatments for mastitis to mitigate concerns about antibiotic resistance. nih.govtdl.org Bacteriocins are being investigated as one such alternative. jaas.ac.cn While research into the specific application of hiracin-JM79 for the control of mastitis is in its nascent stages, its inhibitory activity against some mastitis-causing pathogens suggests it could be a candidate for further study in the development of novel teat dips or intramammary infusions.
Biotechnological Tool Development and Research Reagents
Bacteriocin (B1578144) hiracin-JM79 is emerging as a valuable molecule in the development of biotechnological tools and as a specialized research reagent. Its utility stems from its specific antimicrobial activity and the increasing availability of its genetic information. The heterologous production of hiracin-JM79 has been successfully achieved in various microbial hosts, including Lactococcus lactis, Lactobacillus sakei, Enterococcus faecium, Enterococcus faecalis, and the yeast Pichia pastoris. nih.govasm.org This capability to produce hiracin-JM79 in different systems facilitates its application in diverse research and biotechnological contexts. nih.gov
The structural gene for hiracin-JM79, designated hirJM79, has been cloned and expressed under the control of both constitutive and inducible promoters, allowing for controlled production of the bacteriocin. nih.govasm.org This controlled expression is a key feature for its use as a biotechnological tool, enabling researchers to study its effects at varying concentrations and under specific conditions. Furthermore, the co-production of hiracin-JM79 with other bacteriocins, such as nisin A and enterocin (B1671362) P, has been demonstrated, opening avenues for creating customized antimicrobial solutions for specific applications. nih.gov
As a research reagent, hiracin-JM79 is particularly useful for studies on microbial competition and the mechanisms of bacteriocin resistance. Its defined spectrum of activity allows for its use in selectively inhibiting the growth of susceptible bacteria in mixed microbial populations. A recent study highlighted the role of a bacteriocin identical to hiracin-JM79 (also referred to as bacteriocin T8) in providing a competitive advantage to vancomycin-resistant Enterococcus faecium in a nosocomial setting. nih.gov Genetically engineered probiotic Escherichia coli strains expressing hiracin-JM79 have been shown to effectively clear vancomycin-resistant E. faecium and E. faecalis in mouse models, demonstrating its potential as a targeted antimicrobial agent in research settings. nih.gov
The development of hiracin-JM79 as a biotechnological tool is summarized in the table below:
| Application Area | Specific Use of Hiracin-JM79 | Host Systems for Production | Reference |
| Antimicrobial Research | Selective inhibition of susceptible bacterial strains. | Lactococcus lactis, Pichia pastoris | nih.govnih.gov |
| Probiotic Development | Engineering probiotic strains to express hiracin-JM79 for targeted pathogen control. | Escherichia coli | nih.gov |
| Food Biotechnology | Potential as a natural food preservative to control spoilage and pathogenic bacteria. | Lactic Acid Bacteria | nih.govresearchgate.net |
| Veterinary Medicine | Development of novel antimicrobial agents for animal health. | Not specified | nih.gov |
Advanced Methodologies for Studying Bacteriocin Structure and Function
The elucidation of the structure-function relationship of bacteriocins like hiracin-JM79 is crucial for their development and application. Advanced scientific methodologies are being employed to gain deeper insights into their molecular architecture and mechanism of action.
Advanced Spectroscopic and Biophysical Techniques
A variety of advanced spectroscopic and biophysical techniques are instrumental in characterizing bacteriocins. While specific studies detailing the use of all these techniques on hiracin-JM79 are not extensively documented, the methodologies applied to other bacteriocins provide a clear framework for future research on this specific compound.
Mass Spectrometry (MS) is a cornerstone technique for the initial characterization of bacteriocins. It is used to determine the precise molecular weight of the purified peptide, which is a critical step in its identification. researchgate.netresearchgate.net For hiracin-JM79, the primary structure was determined through a combination of amino acid and DNA sequencing, with mass spectrometry likely playing a confirmatory role. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the three-dimensional structure of peptides and proteins in solution. This technique can provide detailed information about the folding of the bacteriocin, which is essential for its biological activity. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy can be employed to investigate the secondary structure of bacteriocins and their interactions with cell membranes. nih.gov By analyzing the vibrational spectra of the peptide bonds, researchers can gain insights into the conformational changes that occur when the bacteriocin interacts with the lipid bilayer of target cells. nih.gov This technique has been used to study the membrane interactions of other two-peptide bacteriocins, providing a model for how hiracin-JM79 might be investigated. nih.gov
Circular Dichroism (CD) Spectroscopy is another valuable technique for studying the secondary structure of bacteriocins and how it is influenced by different environmental conditions, such as pH and the presence of membrane-mimicking environments. researchgate.net
The table below summarizes the application of these techniques in bacteriocin research:
| Technique | Information Gained | Relevance to Hiracin-JM79 |
| Mass Spectrometry (MS) | Precise molecular weight, amino acid sequence confirmation. | Essential for initial identification and characterization. |
| Nuclear Magnetic Resonance (NMR) | Three-dimensional structure in solution. | Elucidating the spatial arrangement of the peptide, crucial for function. |
| Fourier Transform Infrared (FTIR) Spectroscopy | Secondary structure, interaction with lipid membranes. | Understanding conformational changes upon membrane binding. |
| Circular Dichroism (CD) Spectroscopy | Secondary structure and conformational changes. | Assessing structural stability under different conditions. |
Computational Modeling and In Silico Approaches
Computational modeling and in silico approaches have become indispensable tools in bacteriocin research, enabling the prediction of structure, function, and interactions, thereby accelerating the discovery and characterization process. asm.orgnih.gov
In silico mining of genomic and metagenomic data has proven to be a highly effective strategy for the discovery of novel bacteriocins. asm.orgnih.gov By searching for genes encoding characteristic features of bacteriocin precursors and associated immunity and transport proteins, researchers can identify potential new bacteriocins from a vast amount of sequence data. asm.orgnih.gov This approach significantly reduces the time and cost associated with traditional culture-based screening methods. asm.org
Molecular docking is a computational technique used to predict the binding orientation of a bacteriocin with its target receptor on the cell surface. nih.govresearchgate.net This can provide valuable insights into the specificity of the bacteriocin and the molecular basis of its interaction with the target cell. For example, in silico docking has been used to investigate the binding of various bacteriocins to the spike protein of SARS-CoV-2. nih.govresearchgate.net
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of bacteriocins and their interactions with cell membranes over time. These simulations can reveal how bacteriocins insert into and disrupt the lipid bilayer, leading to pore formation and cell death.
The application of these computational approaches to hiracin-JM79 could provide a deeper understanding of its mechanism of action and guide the rational design of variants with improved properties.
Emerging Research Directions and Interdisciplinary Studies
The field of bacteriocin research is continuously evolving, with new research directions and interdisciplinary collaborations expanding the potential applications of these antimicrobial peptides. nih.gov
Synergistic Interactions: An emerging area of research is the investigation of the synergistic effects of bacteriocins with other antimicrobial agents, such as antibiotics, bacteriophages, and essential oils. mdpi.com These combinations can enhance antimicrobial efficacy, broaden the spectrum of activity, and potentially reduce the development of resistance. mdpi.com Future studies could explore the synergistic potential of hiracin-JM79 with other compounds for various applications.
Microbiome Modulation: Bacteriocins are recognized as key players in shaping microbial communities. nih.govresearchgate.net Their narrow spectrum of activity allows for the targeted removal of specific bacterial species without causing widespread disruption to the resident microbiota. researchgate.net This makes them attractive candidates for precision microbiome engineering in the gut and other microbial habitats. nih.govresearchgate.net Research into the role of hiracin-JM79 in modulating microbial ecosystems, particularly in the context of nosocomial pathogens, is a promising avenue for future investigation. nih.gov
Interdisciplinary Approaches: The study of bacteriocins is inherently interdisciplinary, drawing on expertise from microbiology, biochemistry, structural biology, computational biology, and materials science. nih.govnih.gov The development of bacteriocin-based technologies will require collaboration across these fields. For instance, the encapsulation of bacteriocins in nanoparticles is being explored to improve their stability and delivery. mdpi.com Such interdisciplinary efforts will be crucial for translating the potential of hiracin-JM79 into practical applications.
Future research on hiracin-JM79 is likely to focus on these emerging areas, with the goal of harnessing its unique properties for the development of novel antimicrobial strategies and biotechnological tools.
Q & A
Q. What experimental methodologies are recommended for isolating and purifying hiracin-JM79 to ensure structural integrity and bioactivity?
- Methodological Answer : Hiracin-JM79 purification typically involves ammonium sulfate precipitation, ion-exchange chromatography, and reversed-phase HPLC to isolate the bacteriocin from fermentation supernatants. Critical parameters include maintaining pH stability (4.0–6.0) during extraction to prevent denaturation and using protease inhibitors to avoid degradation . Activity-guided fractionation (e.g., agar diffusion assays against Listeria monocytogenes) ensures retention of bioactivity. Structural validation via mass spectrometry (MALDI-TOF) and NMR is essential to confirm purity and post-translational modifications .
Q. How should researchers design experiments to assess hiracin-JM79’s antimicrobial spectrum and potency under varying physiological conditions?
- Methodological Answer : Use a standardized panel of Gram-positive pathogens (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative strains with outer membrane permeabilizers (e.g., EDTA). Test activity across pH (3.0–9.0), temperature (4°C–45°C), and salinity (0–10% NaCl) to mimic host environments. Quantify potency via minimum inhibitory concentration (MIC) assays, ensuring triplicate biological replicates and statistical validation (e.g., ANOVA with post-hoc Tukey tests) to account for variability .
Q. What are the best practices for characterizing hiracin-JM79’s mode of action, particularly its interaction with bacterial membranes?
- Methodological Answer : Combine fluorescence microscopy (e.g., SYTOX Green uptake for membrane permeability) with liposome leakage assays using synthetic phospholipid bilayers mimicking target membranes. Circular dichroism (CD) spectroscopy can reveal structural changes in hiracin-JM79 upon binding to lipid vesicles. For in-depth analysis, use atomic force microscopy (AFM) to visualize pore formation in bacterial membranes .
Advanced Research Questions
Q. How can researchers resolve contradictions in hiracin-JM79’s reported bioactivity across studies, such as variable MIC values against Bacillus subtilis?
- Methodological Answer : Discrepancies may arise from differences in bacterial strain virulence, growth phase (log vs. stationary), or assay conditions. Standardize protocols using CLSI guidelines, and include positive controls (e.g., nisin) to calibrate activity. Meta-analysis of published data with multivariate regression (e.g., pH, temperature, and media composition as covariates) can identify confounding factors .
Q. What strategies are effective for optimizing hiracin-JM79 production in heterologous expression systems, and how can yield limitations be addressed?
- Methodological Answer : Codon-optimize the hirJM79 gene for expression in E. coli or Lactococcus lactis. Use inducible promoters (e.g., nisA promoter) and fusion tags (e.g., His-tag) for simplified purification. Monitor expression kinetics via SDS-PAGE and adjust fermentation parameters (e.g., dissolved oxygen, induction timing). If yields remain low, employ directed evolution or site-saturation mutagenesis to enhance stability/secretion .
Q. How can computational modeling and machine learning improve the prediction of hiracin-JM79’s structure-function relationships?
- Methodological Answer : Use molecular dynamics (MD) simulations to predict membrane interaction hotspots and compare with experimental mutagenesis data (e.g., alanine scanning). Train neural networks on existing bacteriocin datasets to identify sequence motifs linked to potency or spectrum. Validate predictions via in vitro assays and structural biology (e.g., cryo-EM of bacteriocin-membrane complexes) .
Q. What experimental frameworks are suitable for evaluating hiracin-JM79’s synergistic effects with conventional antibiotics or other bacteriocins?
- Methodological Answer : Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) for synergy (FICI ≤0.5). Test combinations with beta-lactams or glycopeptides against multidrug-resistant strains. Use time-kill curves to assess bactericidal synergy over 24 hours. For mechanistic insights, employ transcriptomics (RNA-seq) to identify pathways modulated by combinatorial treatment .
Data Presentation and Reproducibility
Q. How can researchers validate hiracin-JM79’s safety profile and lack of cytotoxicity in eukaryotic cells?
- Methodological Answer : Perform hemolysis assays using mammalian red blood cells and cytotoxicity tests on human cell lines (e.g., HEK293, Caco-2) via MTT/WST-1 assays. Include positive (e.g., melittin) and negative controls. For in vivo validation, use Galleria mellonella or murine models to assess acute toxicity and immunogenicity .
Q. What criteria should guide the selection of control groups when studying hiracin-JM79’s efficacy in biofilm eradication?
- Methodological Answer : Include untreated biofilms, vehicle controls (e.g., solvent-only), and a reference bacteriocin (e.g., nisin). Quantify biofilm biomass via crystal violet staining and metabolic activity via resazurin assays. Use confocal microscopy with LIVE/DEAD staining to visualize biofilm architecture post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
